molecular formula C23H23ClFN5O2 B11427404 8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11427404
M. Wt: 455.9 g/mol
InChI Key: LWMUHXPRRJCEGV-UHFFFAOYSA-N
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Description

8-{[Benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: (CAS Number: 841211-41-4) belongs to the purine family. Let’s break down its name:

  • The benzyl(methyl)amino group is attached to the purine core.
  • The 2-chloro-6-fluorobenzyl moiety adds aromatic flavor.
  • The 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione backbone is reminiscent of adenine.

Preparation Methods

Synthetic Routes::

    Industrial Production:

Chemical Reactions Analysis

    Benzylic Position Reactivity:

    Common Reagents:

    Major Products:

Scientific Research Applications

Mechanism of Action

    Adenosine Receptors:

Comparison with Similar Compounds

    Unique Features:

    Similar Compounds:

Properties

Molecular Formula

C23H23ClFN5O2

Molecular Weight

455.9 g/mol

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H23ClFN5O2/c1-27(12-15-8-5-4-6-9-15)14-19-26-21-20(22(31)29(3)23(32)28(21)2)30(19)13-16-17(24)10-7-11-18(16)25/h4-11H,12-14H2,1-3H3

InChI Key

LWMUHXPRRJCEGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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